5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide
Description
5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide is a benzamide derivative featuring a 5-chloro-2-methoxybenzoyl core substituted with a 2-(2-chlorophenyl)-2-methoxyethyl group. Benzamide derivatives are frequently explored for their biological activities, including antidiabetic, antimicrobial, and central nervous system (CNS)-targeting effects .
Properties
IUPAC Name |
5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-22-15-8-7-11(18)9-13(15)17(21)20-10-16(23-2)12-5-3-4-6-14(12)19/h3-9,16H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRFUJAQYXXKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Chloro-2-Methoxybenzoic Acid
Route A: Direct Functionalization of Salicylic Acid Derivatives
- Methylation : 2-Hydroxy-5-chlorobenzoic acid undergoes O-methylation using dimethyl sulfate (DMS) in alkaline conditions (NaOH/H₂O, 60°C, 6 h), yielding 2-methoxy-5-chlorobenzoic acid.
- Purification : Recrystallization from ethanol/water (1:3 v/v) achieves >98% purity (m.p. 152–154°C).
Route B: Nitration-Reduction Sequence
- Nitration : 2-Methoxybenzoic acid treated with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position.
- Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C) converts 5-nitro-2-methoxybenzoic acid to the 5-amino analog.
- Sandmeyer Reaction : Diazotization with NaNO₂/HCl followed by CuCl yields 5-chloro-2-methoxybenzoic acid.
Synthesis of 2-(2-Chlorophenyl)-2-Methoxyethylamine
Stepwise Approach :
- Epoxidation : Styrene derivative (2-chlorostyrene) reacts with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ to form 2-(2-chlorophenyl)oxirane.
- Ring-Opening : Treatment with MeONa/MeOH selectively opens the epoxide, yielding 2-(2-chlorophenyl)-2-methoxyethanol.
- Ammonolysis : Conversion of the alcohol to the amine via Mitsunobu reaction (DIAD, PPh₃, NH₃·BH₃) or Curtius rearrangement.
Alternative Pathway :
Amide Bond Formation Strategies
Classical Acid Chloride Method
- Activation : 5-Chloro-2-methoxybenzoic acid reacts with thionyl chloride (SOCl₂, 70°C, 3 h) to form the corresponding acid chloride.
- Coupling : The acid chloride is treated with 2-(2-chlorophenyl)-2-methoxyethylamine in anhydrous THF at 0°C, followed by gradual warming to 25°C (12 h reaction time).
- Workup : Extraction with ethyl acetate, washing with NaHCO₃, and column chromatography (SiO₂, hexane/EtOAc 4:1) yield the title compound (65–72% isolated yield).
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes amine solubility |
| Temperature | 0°C → 25°C | Reduces side hydrolysis |
| Equiv. of Amine | 1.2 | Drives reaction completion |
Coupling Reagent-Mediated Synthesis
EDCl/HOBt System :
- 5-Chloro-2-methoxybenzoic acid (1.0 eq), EDCl (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq) in DMF, stirred at 25°C for 1 h.
- Amine (1.1 eq) added, reaction continued for 24 h.
- Yield : 78–85% after purification (HPLC purity >99%).
Comparative Efficiency :
| Reagent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ | 12 | 68 | 97 |
| EDCl/HOBt | 24 | 82 | 99 |
| HATU/DIPEA | 8 | 88 | 99.5 |
Advanced Catalytic and Continuous Flow Approaches
Enzymatic Aminolysis
Microwave-Assisted Synthesis
Continuous Flow Reactor Design
- Microfluidic setup : Teflon AF-2400 tubing (0.8 mm ID), residence time 5 min.
- Throughput : 12 g/h with >95% conversion.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
- HPLC : C18 column, MeCN/H₂O (70:30), RT, λ = 254 nm. Retention time = 6.7 min.
- Accelerated Stability : No degradation after 6 months at 25°C/60% RH.
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| Acid Chloride | 420 | 8.2 | 12 |
| EDCl/HOBt | 580 | 5.1 | 9 |
| Continuous Flow | 390 | 3.8 | 7 |
Environmental Impact Mitigation
- Solvent Recovery : >90% THF and DMF reclaimed via distillation.
- Waste Streams : Neutralization of SOCl₂ by-products with Ca(OH)₂ to form CaSO₄/CaCl₂ sludge.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 5-Chloro-2-methoxybenzoic acid + 2-(2-chlorophenyl)-2-methoxyethylamine | 72–78% | Acidic hydrolysis favors protonation of amide nitrogen, accelerating cleavage |
| 2M NaOH, 80°C (3 hrs) | Sodium 5-chloro-2-methoxybenzoate + free amine derivative | 65–70% | Base-mediated saponification requires prolonged heating for complete conversion |
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with water (acidic) or hydroxide (basic) acting as nucleophiles. Steric hindrance from the methoxyethyl group slightly reduces reaction rates compared to simpler benzamides.
Nucleophilic Substitution at Chlorinated Positions
The chloro substituents on the aromatic rings participate in substitution reactions:
Aromatic Chlorine Displacement
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 120°C, 8 hrs | Methoxy-substituted derivative at C5 position | CuI |
| Ammonium hydroxide (NH4OH) | Ethanol, reflux, 12 hrs | Amino-substituted analog | None |
Limitations : The electron-donating methoxy group at C2 deactivates the adjacent chloro group, requiring harsh conditions for substitution. Meta-chloro (C5) shows higher reactivity due to reduced electronic deactivation.
Reduction Reactions
The amide group can be reduced to a tertiary amine under specific conditions:
| Reducing Agent | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| LiAlH4 | THF | 0°C → RT, 6 hrs | N-[2-(2-chlorophenyl)-2-methoxyethyl]-benzylamine | 88% |
| BH3·THF | THF | 40°C, 10 hrs | Partial reduction to hemiaminal intermediate | 54% |
Critical Note : Over-reduction of aromatic chlorines is avoided by using mild conditions. LiAlH4 selectively targets the amide carbonyl without affecting aryl chlorides.
Synthetic Pathways and Precursor Reactivity
The compound is synthesized via a multi-step sequence (patent USP 3,965,173) :
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life | Stabilizing Factors |
|---|---|---|---|
| Aqueous pH 7.4, 37°C | Slow hydrolysis of amide bond | 28 days | Low moisture, inert atmosphere |
| UV light (254 nm) | Radical-mediated dechlorination | 6 hrs | Amber glass storage |
| 100°C (dry air) | Methoxy group demethylation | 45 mins | Antioxidant additives |
Comparative Reactivity with Structural Analogs
A reactivity study across substituted benzamides reveals:
Key Trend : Bulky N-substituents (e.g., methoxyethyl group) reduce hydrolysis rates by 3.5-fold compared to simpler analogs due to steric shielding of the amide bond .
Scientific Research Applications
5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, pharmacological, and physicochemical differences between 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide and its analogs:
Detailed Research Findings
Structural Influences on Pharmacological Activity
- Sulfonylurea vs. Non-Sulfonylurea Derivatives: Glibenclamide, a sulfonylurea, binds SUR1 to stimulate insulin secretion . The target compound lacks the sulfonylurea linker, suggesting divergent mechanisms. Pyrazolyl-sulfonamide derivatives (e.g., compound in ) may target enzymes like carbonic anhydrase or cyclooxygenase due to sulfonamide groups.
- Chlorophenyl vs. Phenyl Substitutions: The 2-chlorophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in receptors compared to non-halogenated analogs (e.g., 5-chloro-2-methoxy-N-phenethylbenzamide ).
Physicochemical and Pharmacokinetic Considerations
- Solubility and Bioavailability : Glibenclamide’s poor water solubility (BCS Class II) limits its bioavailability . Structural modifications, such as the nitro group in or fluorobenzyl in , alter polarity and solubility. The target compound’s chloro/methoxy substituents likely reduce aqueous solubility, necessitating formulation strategies like cocrystallization .
- Melting Points : Higher melting points (e.g., 165–174°C in sulfonamide derivatives ) correlate with crystalline stability, impacting drug processing and shelf life.
Biological Activity
5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing from diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoic acid with appropriate amines in the presence of coupling agents. The detailed synthetic pathway can be summarized as follows:
- Formation of the Intermediate : The starting material, 5-chloro-2-methoxybenzoic acid, is activated through esterification.
- N-alkylation : The activated acid is then reacted with 2-(2-chlorophenyl)-2-methoxyethylamine to form the target amide.
- Purification : The final product is purified using recrystallization techniques.
Antitumor Activity
Research indicates that this compound exhibits antitumor activity against various cancer cell lines. A study evaluating its effects on human non-small cell lung cancer (NSCLC) cells demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at low concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis via mitochondrial pathways |
| H1299 | 20 | Inhibition of cell cycle progression |
The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways. Specifically, it has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This dual action leads to enhanced apoptosis in cancer cells.
- Caspase Activation : Increased levels of cleaved caspase-3 were observed, indicating that the compound triggers apoptotic signaling cascades.
- Bcl-2 Family Proteins : A decrease in Bcl-2 expression and an increase in Bax levels were noted, supporting the pro-apoptotic effects.
Case Studies
Several case studies have been conducted to assess the biological activity and therapeutic potential of this compound:
-
Study on NSCLC Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers.
- Findings : Enhanced levels of reactive oxygen species (ROS) were detected, which are known to contribute to apoptosis.
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves multi-step nucleophilic substitution and amidation. For example, intermediates like 2-(2-chlorophenyl)-2-methoxyethylamine can be prepared via reductive amination using NaBH₃CN in methanol. Coupling with 5-chloro-2-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine as a base yields the final compound. Optimization includes temperature control (0–5°C for acyl chloride reactions) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by TLC and HPLC ensures purity (>95%) .
Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in spectral data?
- Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in DMSO-d₆ identifies methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.8–7.6 ppm). IR confirms amide C=O stretching (~1650 cm⁻¹). Conflicting NOESY signals (e.g., stereochemistry of the methoxyethyl group) can be resolved by X-ray crystallography or computational modeling (DFT) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology : Begin with cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations. Include positive controls (e.g., doxorubicin) and triplicate replicates. Follow-up with enzyme-linked assays (e.g., kinase inhibition) if structural analogs show activity against targets like EGFR or PARP. Data normalization and ANOVA statistical analysis are critical for reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology : Systematically modify substituents:
- Aromatic rings : Replace chloro with fluoro or bromo to assess electronic effects.
- Methoxy groups : Vary positions (e.g., 3- vs. 4-methoxy) to probe steric interactions.
- Amide linker : Introduce methyl groups to restrict rotation and improve binding.
Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or topoisomerase II. Validate predictions with IC₅₀ comparisons .
Q. What strategies address contradictory results in mechanistic studies (e.g., apoptosis vs. necrosis induction)?
- Methodology :
- Dose-dependent assays : Perform Annexin V/PI staining across a concentration gradient (0.1–50 μM).
- Pathway inhibitors : Use caspase inhibitors (Z-VAD-FMK) to confirm apoptosis.
- Omics integration : RNA-seq or proteomics can identify upregulated pathways (e.g., p53 vs. ROS-mediated necrosis). Contradictions often arise from cell-type-specific responses; validate in ≥3 cell lines .
Q. How can researchers optimize pharmacokinetic properties while maintaining bioactivity?
- Methodology :
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to 2–3, enhancing solubility.
- Metabolic stability : Test microsomal (human liver microsomes) and plasma stability assays. Modify metabolically labile sites (e.g., ester-to-amide substitutions).
- In vivo validation : Use murine models with LC-MS/MS quantification of plasma/tissue concentrations .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between academic studies and commercial screening reports?
- Methodology :
- Assay conditions : Compare cell passage numbers, serum concentrations, and incubation times. Commercial screens often use 48-hour exposures vs. academic 72-hour protocols.
- Compound verification : Reconfirm identity via LC-MS and purity via NMR. Batch-to-batch variability (e.g., residual solvents) can alter activity .
Research Design Considerations
Q. What controls are essential in stability studies under varying pH and temperature conditions?
- Methodology :
- pH stability : Incubate compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24–72 hours. Use LC-UV to quantify degradation products (e.g., hydrolysis of amide bonds).
- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks. Include antioxidants (e.g., BHT) to assess oxidative degradation. Report % recovery relative to fresh samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
